molecular formula C10H15NO2S B1525428 3-[(2-Methoxyethanesulfinyl)methyl]aniline CAS No. 1250234-02-6

3-[(2-Methoxyethanesulfinyl)methyl]aniline

Cat. No.: B1525428
CAS No.: 1250234-02-6
M. Wt: 213.3 g/mol
InChI Key: FEGPRZQXTZVDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyethanesulfinyl)methyl]aniline is a chemical compound with the molecular formula C10H15NO2S. It is characterized by a methoxyethanesulfinyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxyethanesulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methoxyethanesulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

3-[(2-Methoxyethanesulfinyl)methyl]aniline has several scientific research applications, including its use in organic synthesis, medicinal chemistry, and material science. It can serve as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions. In medicinal chemistry, it may be used as a precursor for the development of pharmaceuticals. Additionally, its unique properties make it suitable for use in material science applications, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(2-Methoxyethanesulfinyl)methyl]aniline exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with biological targets through binding to specific receptors or enzymes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

3-[(2-Methoxyethanesulfinyl)methyl]aniline can be compared with other similar compounds, such as 3-[(2-hydroxyethanesulfinyl)methyl]aniline and 3-[(2-ethoxyethanesulfinyl)methyl]aniline. These compounds share similar structural features but differ in the nature of the substituent group attached to the aniline moiety. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting their uniqueness.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(2-methoxyethylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPRZQXTZVDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Reactant of Route 4
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Reactant of Route 5
3-[(2-Methoxyethanesulfinyl)methyl]aniline
Reactant of Route 6
3-[(2-Methoxyethanesulfinyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.